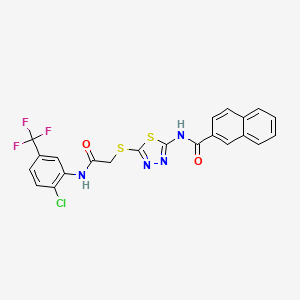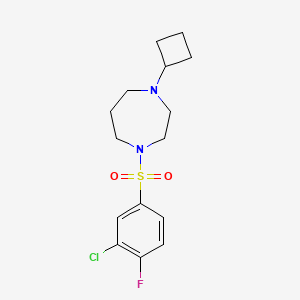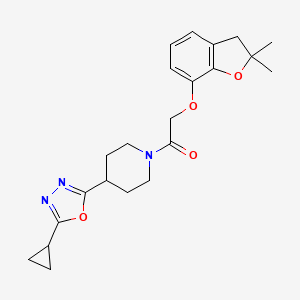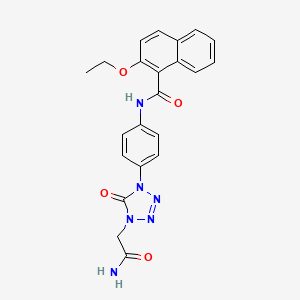
N-(4-(4-(2-氨基-2-氧代乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-2-乙氧基-1-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by a complex structure containing multiple functional groups, which contribute to its diverse reactivity and functionality.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, useful in materials science and catalysis.
Biology
In biological research, it can be used as a probe to study enzyme functions and interactions due to its diverse reactive groups.
Medicine
Medical research explores its potential as a drug candidate, particularly in targeting specific pathways involved in diseases such as cancer and inflammation.
Industry
Industrially, it can be applied in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide involves several steps, typically starting with the preparation of intermediate compounds. A common approach includes:
Step 1: Synthesis of 2-amino-2-oxoethyl derivatives.
Step 2: Formation of 5-oxo-4,5-dihydro-1H-tetrazole ring.
Step 3: Coupling with phenyl and naphthamide derivatives.
The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized batch processes or continuous flow systems, designed to maximize efficiency and scalability. Key factors include the choice of catalysts, purification steps, and waste management to ensure environmental sustainability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups into more oxidized forms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro or keto groups, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing and reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used, but generally include a variety of substituted tetrazoles, naphthamides, and related derivatives.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the structure of proteins, thereby modulating biochemical pathways.
相似化合物的比较
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-ethoxy-1-naphthamide can be compared with other tetrazole and naphthamide derivatives. Similar compounds include:
5-substituted tetrazoles: Known for their use in pharmaceuticals and as coordination ligands.
Naphthamide derivatives: Commonly used in dye and pigment industries.
What sets this compound apart is its unique combination of functional groups, providing a broader spectrum of reactivity and applications.
属性
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-2-32-18-12-7-14-5-3-4-6-17(14)20(18)21(30)24-15-8-10-16(11-9-15)28-22(31)27(25-26-28)13-19(23)29/h3-12H,2,13H2,1H3,(H2,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESLVPGIOZVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
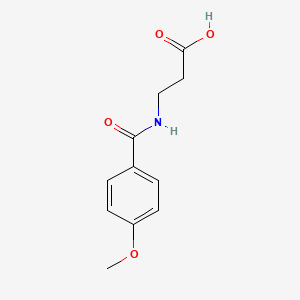
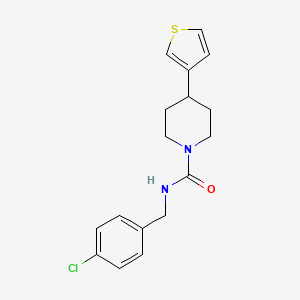
![2-phenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)butanamide](/img/structure/B2582608.png)


![4,4,4-Trifluoro-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2582611.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)


